1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
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Overview
Description
1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design .
Preparation Methods
The synthesis of 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsIndustrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activities such as enzyme inhibition and receptor modulation, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By binding to the active site of TRKs, the compound prevents their activation, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives:
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity and chemical reactivity.
Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern, resulting in distinct pharmacological profiles.
Pyrazolo[4,3-e][1,2,4]triazines: These compounds exhibit unique properties due to the presence of an additional nitrogen atom in the ring system
Properties
IUPAC Name |
1-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-17-12-9(7-15-17)11(10(6-14-12)13(18)19)16-8-2-4-20-5-3-8/h6-8H,2-5H2,1H3,(H,14,16)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQFROLTMGTGJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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